molecular formula C21H20ClFN2O3 B2527756 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide CAS No. 921863-60-7

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide

Cat. No.: B2527756
CAS No.: 921863-60-7
M. Wt: 402.85
InChI Key: GPVIZPIOADXFCK-UHFFFAOYSA-N
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Description

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide represents a sophisticated benzoxazepine-based chemical scaffold designed exclusively for research applications. This compound features a unique molecular architecture combining a 1,5-benzoxazepine core structure with strategically positioned substituents including chloro and fluoro groups, a dimethyl moiety at the 3-position, and a prop-2-en-1-yl (allyl) group at the 5-position of the heterocyclic system. The structural complexity of this molecule suggests potential research applications in medicinal chemistry and drug discovery, particularly as a template for developing protein kinase inhibitors, enzyme modulators, or receptor ligands. The presence of both benzoxazepine and benzamide pharmacophores indicates potential bioactivity relevant to neurological and oncological research pathways. Researchers investigating signal transduction pathways, apoptosis mechanisms, or cell cycle regulation may find this compound particularly valuable for in vitro studies. The molecular design incorporates elements similar to biologically active small molecules documented in chemical databases . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions including personal protective equipment and proper ventilation. Storage recommendations include maintaining the compound at -20°C under desiccating conditions to ensure long-term stability. For investigative purposes only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-4-10-25-16-11-13(8-9-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h4-9,11H,1,10,12H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVIZPIOADXFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the chloro and fluorobenzamide groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The unique structure of this compound positions it as a candidate for developing new therapeutic agents targeting specific enzymes or receptors. Its potential applications include:
    • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through specific molecular interactions.
    • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial potential .

Biological Research

  • Biological Pathway Studies : This compound can serve as a probe in biological systems to study pathways involving specific receptors or enzymes. Its ability to modulate biological activity makes it valuable in pharmacological research.
  • Molecular Docking Studies : Computational studies can be conducted to predict the interaction of this compound with target proteins, aiding in the understanding of its mechanism of action and guiding further synthesis efforts .

Industrial Applications

  • Material Science : The compound may also find applications in developing new materials due to its structural characteristics that allow for modification and functionalization.
  • Synthesis of Complex Molecules : As a building block in organic synthesis, it can facilitate the creation of more complex molecules with desired properties for various industrial applications.

Case Studies and Research Findings

  • Synthesis and Characterization : Research has demonstrated effective synthetic routes for producing this compound with high yield and purity. Techniques such as chromatography and mass spectrometry are commonly employed to characterize the synthesized products .
  • Biological Activity Evaluations : Several studies have evaluated the biological activities of related compounds. For instance, compounds derived from similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them suitable candidates for further development .
  • Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with key biological targets, suggesting pathways through which they may exert therapeutic effects .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Benzoxazepin Derivatives

Structural and Functional Analogues

The following table compares key structural and functional attributes of this compound with related benzoxazepin derivatives:

Compound Name / Class Core Structure Modifications Key Functional Groups Reported Activity/Target Patent/Study Reference
Target Compound 3,3-dimethyl; 5-prop-2-en-1-yl; 4-oxo 2-chloro-6-fluorobenzamide Potential PI3Kδ inhibition or anticancer
Benzoxazepin Oxazolidinone (Formula I) Oxazolidinone ring fused to benzoxazepine Oxazolidinone; variable aryl substituents Anticancer (specific targets unspecified)
Roche PI3Kδ Inhibitors (e.g., Idelalisib) Simplified benzoxazepine with morpholino groups Morpholine; quinazolinone Approved PI3Kδ inhibitor (lymphoma)

Key Differences and Implications

Substituent Complexity: The target compound’s 3,3-dimethyl and 5-allyl groups may confer steric effects that enhance selectivity compared to Roche’s morpholino-based PI3Kδ inhibitors. However, this could reduce bioavailability due to increased hydrophobicity .

Benzamide vs. Oxazolidinone: Unlike the oxazolidinone-containing analogue in , the chloro-fluorobenzamide group may favor hydrogen bonding with kinase active sites, analogous to Idelalisib’s quinazolinone interactions .

Therapeutic Scope: While Roche’s derivatives are clinically validated for PI3Kδ-driven cancers, the oxazolidinone compound in lacks specificity details, and the target compound’s exact mechanism remains speculative without disclosed assay data.

Pharmacokinetic and Efficacy Gaps

  • No publicly available IC50 values, in vivo efficacy data, or toxicity profiles for the target compound limit direct comparisons.
  • Patent claims emphasize structural novelty but lack experimental validation against competitors like Idelalisib .

Research Findings and Limitations

  • Patent Claims: The compound is listed in a 2018 patent by Hoffmann-La Roche alongside other PI3Kδ inhibitors, suggesting a focus on isoform selectivity .

Biological Activity

The compound 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide (CAS Number: 921521-74-6) is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H22ClFN2O3C_{21}H_{22}ClFN_2O_3, with a molecular weight of approximately 404.9 g/mol. The structure features a benzoxazepine core which is known for various biological activities.

PropertyValue
Molecular FormulaC21H22ClFN2O3C_{21}H_{22}ClFN_2O_3
Molecular Weight404.9 g/mol
CAS Number921521-74-6

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including antitumor , antiviral , and antibacterial properties. The specific biological activities of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide have been investigated in various studies.

Antitumor Activity

Several studies have reported that benzoxazepine derivatives possess significant antitumor properties. For instance, the compound's structural features may enhance its interaction with cancer cell lines.

Case Study:
A study assessed the cytotoxic effects of related benzoxazepine derivatives on human cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Antiviral Activity

The antiviral potential of heterocyclic compounds has been widely documented. The presence of halogen substituents in the structure can enhance antiviral activity against various viral strains.

Research Findings:
In vitro studies have shown that related compounds exhibit antiviral activity against viruses such as HSV and HCV. The mechanism of action appears to involve the inhibition of viral replication .

Antibacterial Activity

The antibacterial efficacy of benzoxazepine derivatives has also been explored. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antibacterial properties.

Study Insights:
Tests conducted against Gram-positive and Gram-negative bacteria revealed promising antibacterial activity for similar compounds .

The mechanisms underlying the biological activities of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide are likely multifactorial:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in tumor progression or viral replication.
  • Receptor Binding: It may interact with cellular receptors that mediate cell signaling pathways relevant to cancer and viral infections.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: What methods are recommended for confirming the structural integrity of 2-chloro-N-[...]benzamide?

Answer:
Structural elucidation requires a combination of NMR spectroscopy (1H and 13C) for functional group identification and X-ray crystallography for absolute configuration determination. For crystallographic refinement, the SHELXL program is widely used due to its robust handling of small-molecule data, including twinned or high-resolution datasets . Analytical HPLC with a C18 column (acetonitrile/water gradient) can confirm purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight .

Basic: What synthetic routes are effective for synthesizing this compound?

Answer:
A multi-step approach is typical:

Benzoxazepine core formation : Cyclocondensation of substituted o-aminophenols with ketones under acidic conditions (e.g., HCl/EtOH, reflux).

Amidation : Coupling the benzoxazepine intermediate with 2-chloro-6-fluorobenzoic acid using EDC/HOBt in DMF at 0–25°C.

Allylation : Introduce the prop-2-en-1-yl group via nucleophilic substitution (K2CO3, DMF, 60°C) .
Critical parameters : Solvent choice (DMF for polar intermediates), inert atmosphere (N2/Ar) to prevent oxidation, and reaction monitoring via TLC (silica gel, UV detection) .

Advanced: How can researchers optimize reaction conditions for low-yielding amidation steps?

Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Coupling reagent optimization : Test alternatives to EDC (e.g., DCC, HATU) with additives like DMAP.
  • Temperature control : Gradual warming (0°C → RT) to minimize side reactions.
  • Solvent screening : Replace DMF with THF or dichloromethane for better solubility.
  • In situ activation : Pre-activate the carboxylic acid before adding the amine .
    Validate improvements using kinetic studies (e.g., time-resolved HPLC) .

Advanced: What experimental designs are suitable for studying this compound’s enzyme inhibition potential?

Answer:

  • Fluorescence-based assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates (e.g., ATP-competitive probes).
  • Dose-response curves : Determine IC50 values with 8–10 concentration points (triplicate runs).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, guided by crystallographic data .
  • Control experiments : Include known inhibitors (positive controls) and DMSO-only samples (vehicle controls) to validate specificity .

Advanced: How should researchers resolve contradictions in reported biological activity data for similar benzoxazepines?

Answer:
Discrepancies may arise from assay variability or structural modifications. Address via:

Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for receptor studies) and incubation times.

Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) to isolate pharmacophores.

Meta-analysis : Compare data across PubChem entries (similar benzoxazepines) to identify trends in substituent-activity relationships .

Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Basic: What analytical techniques are critical for monitoring degradation under varying pH conditions?

Answer:

  • Stability studies : Incubate the compound in buffers (pH 1–12, 37°C) and sample at intervals (0, 24, 48 hrs).
  • UPLC-MS/MS : Quantify degradation products using a BEH C18 column (1.7 µm, 2.1 × 50 mm) and electrospray ionization.
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics .

Advanced: How can crystallographic data address challenges in polymorph characterization?

Answer:

  • SHELXD : Use for phase determination in twinned crystals or low-resolution datasets.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonds, π-π stacking) to differentiate polymorphs.
  • Variable-temperature XRD : Assess thermal stability of polymorphs (25–200°C) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

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